Cas no 243644-24-8 (6-(2-fluorophenoxy)pyridin-3-amine)

6-(2-Fluorophenoxy)pyridin-3-amine is a fluorinated aromatic amine derivative featuring a pyridine core substituted with a 2-fluorophenoxy group at the 6-position and an amine moiety at the 3-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, offering structural flexibility for further functionalization. The presence of the fluorine atom enhances metabolic stability and influences electronic properties, making it valuable in the design of bioactive molecules. Its well-defined reactivity profile allows for selective modifications, facilitating applications in medicinal chemistry and material science. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
6-(2-fluorophenoxy)pyridin-3-amine structure
243644-24-8 structure
Product Name:6-(2-fluorophenoxy)pyridin-3-amine
CAS No:243644-24-8
MF:C11H9FN2O
MW:204.200365781784
MDL:MFCD00067804
CID:1417014
PubChem ID:2800656
Update Time:2025-06-08

6-(2-fluorophenoxy)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(2-fluorophenoxy)pyridin-3-amine
    • AC1Q52HQ
    • SureCN6304413
    • AC1MCTJF
    • HMS546I22
    • CTK7D8275
    • MLS000851024
    • ZINC00093343
    • Maybridge1_001782
    • AC1Q52HQ; SureCN6304413; AC1MCTJF; HMS546I22; CTK7D8275; MLS000851024; ZINC00093343; Maybridge1_001782;
    • AKOS000143039
    • 243644-24-8
    • DB-185985
    • Z240084438
    • CCG-234879
    • 5-Amino-2-(2-fluorophenoxy)pyridine
    • DTXSID20384177
    • CHEMBL1459776
    • SMR000457267
    • MFCD00067804
    • SCHEMBL6304413
    • HMS2811O06
    • SB77521
    • CS-0237804
    • 6-(2-Fluorophenoxy)-3-pyridinamine
    • EN300-187174
    • MDL: MFCD00067804
    • Inchi: 1S/C11H9FN2O/c12-9-3-1-2-4-10(9)15-11-6-5-8(13)7-14-11/h1-7H,13H2
    • InChI Key: YAFQPQWPYSVBIY-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1OC1C=CC(=CN=1)N

Computed Properties

  • Exact Mass: 204.06997
  • Monoisotopic Mass: 204.07
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 48.1Ų

Experimental Properties

  • PSA: 48.14

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6-(2-fluorophenoxy)pyridin-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:243644-24-8)6-(2-fluorophenoxy)pyridin-3-amine
Order Number:A1083963
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:20
Price ($):166.0
Email:sales@amadischem.com

Additional information on 6-(2-fluorophenoxy)pyridin-3-amine

Introduction to 6-(2-fluorophenoxy)pyridin-3-amine (CAS No: 243644-24-8)

6-(2-fluorophenoxy)pyridin-3-amine, identified by its Chemical Abstracts Service (CAS) number 243644-24-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine features a pyridine core substituted with a 2-fluorophenoxy group, making it a structurally intriguing molecule with potential applications in drug discovery and development. The presence of the fluorine atom in the aromatic ring introduces unique electronic and steric properties, which can influence its biological activity and interactions with biological targets.

The compound's molecular structure, consisting of a pyridine ring connected to an amine group and a 2-fluorophenoxy moiety, positions it as a versatile scaffold for medicinal chemists. Pyridine derivatives are widely recognized for their role in pharmaceuticals, often serving as key components in active pharmaceutical ingredients (APIs). The 2-fluorophenoxy group, in particular, has garnered attention due to its ability to modulate metabolic stability and binding affinity in drug molecules. This feature makes 6-(2-fluorophenoxy)pyridin-3-amine a promising candidate for further exploration in the development of novel therapeutic agents.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced pharmacokinetic properties. Fluoro-substituted molecules often exhibit improved bioavailability, longer half-lives, and greater metabolic stability compared to their non-fluorinated counterparts. The incorporation of fluorine into pharmaceuticals has been a cornerstone of modern drug design, with numerous FDA-approved drugs incorporating fluorine atoms to optimize their efficacy and safety profiles. 6-(2-fluorophenoxy)pyridin-3-amine aligns with this trend, offering a potential platform for the creation of next-generation therapeutics.

One of the most compelling aspects of 6-(2-fluorophenoxy)pyridin-3-amine is its structural versatility. The pyridine ring can serve as a hydrogen bond acceptor or donor, facilitating interactions with biological targets such as enzymes and receptors. Additionally, the amine group provides another site for functionalization, allowing chemists to modify the compound's properties through various synthetic strategies. This adaptability makes it an attractive building block for medicinal chemists seeking to develop targeted therapies.

Recent advancements in computational chemistry and structure-based drug design have further highlighted the potential of 6-(2-fluorophenoxy)pyridin-3-amine. High-throughput virtual screening (HTVS) and molecular docking studies have been employed to identify novel binding pockets and interactions within biological targets. These computational approaches have shown that derivatives of this compound may exhibit inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. Such findings underscore the importance of 6-(2-fluorophenoxy)pyridin-3-amine as a lead compound for further investigation.

The synthesis of 6-(2-fluorophenoxy)pyridin-3-amine represents another area of interest within the pharmaceutical community. Efficient synthetic routes are crucial for producing this compound on an industrial scale while maintaining high purity and yield. Researchers have explored various synthetic pathways, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and catalytic hydrogenation, to construct the desired molecular framework. Optimizing these synthetic routes not only enhances production efficiency but also opens avenues for exploring structural analogs with enhanced pharmacological properties.

In conclusion, 6-(2-fluorophenoxy)pyridin-3-amine (CAS No: 243644-24-8) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of a pyridine core, an amine group, and a 2-fluorophenoxy moiety positions it as a valuable scaffold for drug discovery. The growing body of research on fluorinated aromatic compounds further underscores its importance as a candidate for developing novel therapeutics. As computational methods and synthetic chemistry continue to evolve, the exploration of derivatives like 6-(2-fluorophenoxy)pyridin-3-amine promises to yield groundbreaking advancements in medicine.

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Amadis Chemical Company Limited
(CAS:243644-24-8)6-(2-fluorophenoxy)pyridin-3-amine
A1083963
Purity:99%
Quantity:1g
Price ($):166.0
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